molecular formula C26H21N3O3 B10881765 (4E)-5-methyl-4-[(2E)-1-(4-methylphenyl)-3-(4-nitrophenyl)prop-2-en-1-ylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

(4E)-5-methyl-4-[(2E)-1-(4-methylphenyl)-3-(4-nitrophenyl)prop-2-en-1-ylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B10881765
M. Wt: 423.5 g/mol
InChI Key: HRFUIPSMDKAWJO-TXLZIYAKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-METHYL-4-[1-(4-METHYLPHENYL)-3-(4-NITROPHENYL)-2-PROPENYLIDENE]-2-PHENYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE is a complex organic compound belonging to the pyrazolone family. This compound is characterized by its unique structure, which includes multiple aromatic rings and functional groups, making it a subject of interest in various fields of scientific research.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro and carbonyl derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, introducing different substituents depending on the reagents used.

Common reagents and conditions for these reactions include hydrogen gas with palladium for reduction, and nitric acid for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-METHYL-4-[1-(4-METHYLPHENYL)-3-(4-NITROPHENYL)-2-PROPENYLIDENE]-2-PHENYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s derivatives have shown potential in biological assays, including antimicrobial and anticancer activities.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for developing new drugs.

    Industry: It is used in the development of new materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with various molecular targets. For instance, its nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The aromatic rings and other functional groups also play a role in binding to specific enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar compounds include other pyrazolone derivatives, such as:

Compared to these compounds, 5-METHYL-4-[1-(4-METHYLPHENYL)-3-(4-NITROPHENYL)-2-PROPENYLIDENE]-2-PHENYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C26H21N3O3

Molecular Weight

423.5 g/mol

IUPAC Name

(4E)-5-methyl-4-[(E)-1-(4-methylphenyl)-3-(4-nitrophenyl)prop-2-enylidene]-2-phenylpyrazol-3-one

InChI

InChI=1S/C26H21N3O3/c1-18-8-13-21(14-9-18)24(17-12-20-10-15-23(16-11-20)29(31)32)25-19(2)27-28(26(25)30)22-6-4-3-5-7-22/h3-17H,1-2H3/b17-12+,25-24+

InChI Key

HRFUIPSMDKAWJO-TXLZIYAKSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C(=C/2\C(=NN(C2=O)C3=CC=CC=C3)C)/C=C/C4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

CC1=CC=C(C=C1)C(=C2C(=NN(C2=O)C3=CC=CC=C3)C)C=CC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.